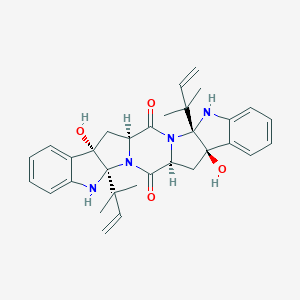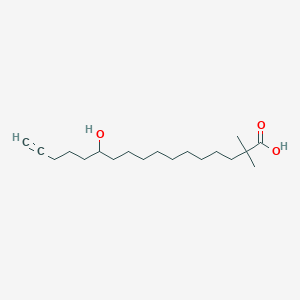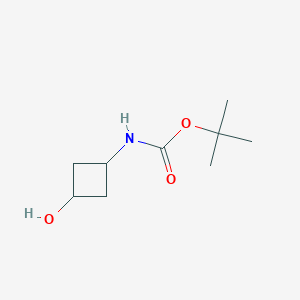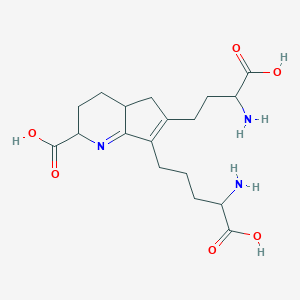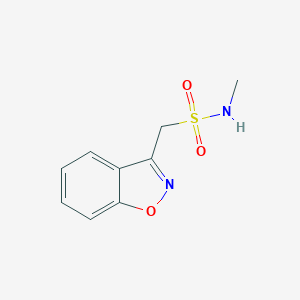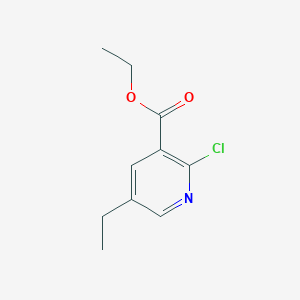
Dibromure de 1,12-dodécanediylbis(tributylphosphonium)
Vue d'ensemble
Description
1,12-Dodecanediylbis(tributylphosphonium) dibromide, also known as Dodecamethylenebis(tributylphosphonium) dibromide, is a chemical compound with the empirical formula C36H78Br2P2 . It has a molecular weight of 732.76 . This compound is used as a reagent for ion-pair chromatography .
Molecular Structure Analysis
The molecular structure of 1,12-Dodecanediylbis(tributylphosphonium) dibromide is represented by the SMILES string: CCCCP+(CCCC)CCCCCCCCCCCCP+(CCCC)CCCC.[Br-].[Br-] . This indicates that the compound consists of two tributylphosphonium groups attached to a dodecane chain, with two bromide ions for charge balance .
Physical And Chemical Properties Analysis
The molecular weight of 1,12-Dodecanediylbis(tributylphosphonium) dibromide is 732.8 g/mol . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound is also characterized by a high number of rotatable bonds, with a count of 31 .
Applications De Recherche Scientifique
Chromatographie d'appariement ionique
Le dibromure de 1,12-dodécanediylbis(tributylphosphonium) sert de réactif pour la chromatographie d'appariement ionique . Dans cette technique analytique, il interagit avec les analytes chargés, facilitant leur séparation en fonction de leur affinité pour la phase stationnaire. Les chercheurs utilisent ce composé pour analyser et quantifier les ions, les petites molécules et les biomolécules dans des mélanges complexes.
Activité antifongique
Le composé présente des propriétés antifongiques. Une étude de Ohki et al. a démontré que les sels d'ammonium bisquaternaires avec un espaceur de 12 carbones (similaire à notre composé) inhibent efficacement la croissance fongique . Les dérivés butyle, pentyle et isopentyle étaient des agents antifongiques particulièrement puissants. Les chercheurs explorent ces propriétés pour des applications thérapeutiques potentielles contre les infections fongiques.
Catalyse et synthèse organique
Le groupement tributylphosphonium peut agir comme catalyseur de transfert de phase dans les réactions organiques. Il facilite le transfert des réactifs entre des phases non miscibles (par exemple, des solvants aqueux et organiques). Les chercheurs l'utilisent dans diverses transformations, telles que les réactions de quaternisation, les alkylations et les substitutions nucléophiles.
En résumé, le dibromure de 1,12-dodécanediylbis(tributylphosphonium) offre une gamme diversifiée d'applications, de la chimie analytique à la science des matériaux et à la biomédecine. Ses propriétés uniques continuent d'inspirer la recherche innovante dans de multiples disciplines . Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à me le faire savoir ! 😊
Mécanisme D'action
Target of Action
It has been associated with antifungal activity , suggesting that it may interact with components of fungal cells.
Mode of Action
It is known that the compound has antifungal properties . This suggests that it may interact with fungal cells in a way that inhibits their growth or survival.
Result of Action
The primary known result of the action of 1,12-Dodecanediylbis(tributylphosphonium) dibromide is its antifungal activity . It has been found to inhibit the growth of certain fungi, suggesting that it interferes with essential processes within these organisms .
Propriétés
IUPAC Name |
tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H78P2.2BrH/c1-7-13-29-37(30-14-8-2,31-15-9-3)35-27-25-23-21-19-20-22-24-26-28-36-38(32-16-10-4,33-17-11-5)34-18-12-6;;/h7-36H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHJAOSIJREVKP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H78Br2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471993 | |
| Record name | tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99372-74-4 | |
| Record name | tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,12-Dodecanediyl-bis(tributylphosphonium) dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





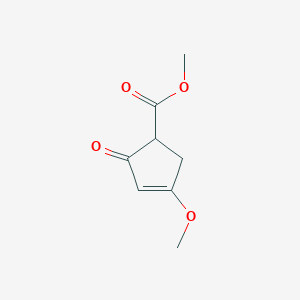
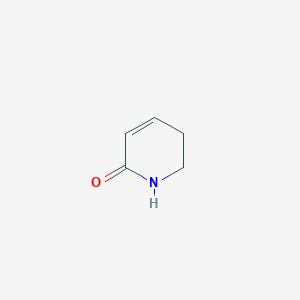
![1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate](/img/structure/B124202.png)

